N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a cyclohexyl group and at position 2 with a thiophene-2-carboxamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including antimicrobial, anticancer, and hypoglycemic activities .
Properties
Molecular Formula |
C13H15N3OS2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17) |
InChI Key |
FYOGLJTWSQKRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and sulfur-containing moieties are susceptible to oxidation under controlled conditions.
-
Key Findings :
Reduction Reactions
The carboxamide and thiadiazole functionalities undergo selective reduction.
-
Key Findings :
Substitution Reactions
Nucleophilic substitution occurs at the electrophilic carboxamide nitrogen or thiadiazole C-2/C-5 positions.
-
Key Findings :
Mechanistic Insights:
-
Oxidation : Proceeds via a radical intermediate pathway for sulfoxide formation, while electrophilic attack dominates in sulfone synthesis .
-
Reduction : LiAlH₄ acts through a two-electron transfer mechanism, reducing the carbonyl to an alcohol .
-
Substitution : Base-mediated deprotonation enhances nucleophilicity at the carboxamide nitrogen, facilitating alkylation .
Environmental Influences:
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
- Cyclohexyl vs. Alkylthio/Benzylthio Groups :
The cyclohexyl group in the target compound contrasts with sulfur-linked alkyl/aryl substituents in analogs. For example, compounds 5e–5m () feature methylthio, ethylthio, or 4-chlorobenzylthio groups at position 5 of the thiadiazole. These substituents influence solubility and steric bulk, with benzylthio derivatives (e.g., 5h , 88% yield, m.p. 133–135°C) showing higher yields compared to methylthio analogs (5f , 79% yield, m.p. 158–160°C) . - Electron-Withdrawing vs. Electron-Donating Groups :
Nitrothiophene carboxamides () incorporate nitro groups on the thiophene ring, enhancing electrophilicity and antibacterial activity. For instance, N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05% purity) exhibited potent narrow-spectrum antibacterial effects .
Carboxamide Variations
- Thiophene vs. Benzene/Other Heterocycles :
The target compound’s thiophene-2-carboxamide group differs from benzene sulfonamides (e.g., Glybuzole , a hypoglycemic agent with a benzenesulfonamide group) or piperidine-linked carboxamides (e.g., 1-(2-chlorobenzoyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide ) . Thiophene derivatives often exhibit enhanced antimicrobial activity due to improved binding to bacterial enzymes .
Key Research Findings and Limitations
- Synthetic Flexibility : The 1,3,4-thiadiazole core allows diverse functionalization (e.g., alkylation, sulfuration), enabling tailored physicochemical properties .
- Bioactivity Gaps: Direct data on the target compound’s biological activity are absent; inferences rely on structural analogs.
- Purity Challenges : Some analogs (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ) exhibit low purity (42%), underscoring the need for optimized synthetic protocols .
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H15N3OS with a molecular weight of 293.41 g/mol. The compound features a thiadiazole ring and a thiophene moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3OS |
| Molecular Weight | 293.41 g/mol |
| LogP | 4.0032 |
| Polar Surface Area | 47.813 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from cyclohexyl isothiocyanate and hydrazine hydrate to form the intermediate thiadiazole derivative. This intermediate is then reacted with thiophene-2-carboxylic acid derivatives under basic conditions to yield the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biological pathways, making it a candidate for therapeutic applications in areas such as cancer treatment and antimicrobial therapy .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : The compound showed promising cytotoxicity with an IC50 value indicating effective inhibition.
- A549 (lung cancer) : Similar cytotoxic effects were observed with lower IC50 values compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The structure–activity relationship (SAR) suggests that modifications in the substituent groups can enhance its antimicrobial efficacy .
Case Studies
Several studies have highlighted the biological potential of thiadiazole derivatives similar to this compound:
- Study on Cytotoxicity : A study involving various thiadiazole derivatives showed that specific substitutions significantly improved anticancer activity against MCF-7 cells, with some compounds achieving IC50 values in the low micromolar range .
- Antimicrobial Evaluation : Another study demonstrated that derivatives containing electron-withdrawing groups exhibited enhanced antimicrobial activity against a range of pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
